molecular formula C15H10BrNOS B5909948 2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL

2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL

Cat. No.: B5909948
M. Wt: 332.2 g/mol
InChI Key: XTQOBCQQVGVHDH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL is a chemical compound with the molecular formula C15H10BrNOS and a molecular weight of 332.21 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a bromo-thienyl vinyl group

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. It could also involve studying its mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and thienyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(5-Chloro-2-thienyl)vinyl]quinolin-8-OL
  • 2-[(E)-2-(5-Methyl-2-thienyl)vinyl]quinolin-8-OL
  • 2-[(E)-2-(5-Fluoro-2-thienyl)vinyl]quinolin-8-OL

Uniqueness

2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. This compound’s specific structural features make it a valuable tool in various research applications, distinguishing it from its analogs.

Properties

IUPAC Name

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-14-9-8-12(19-14)7-6-11-5-4-10-2-1-3-13(18)15(10)17-11/h1-9,18H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQOBCQQVGVHDH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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